![molecular formula C11H14O3 B14317744 3-[(Benzyloxy)methoxy]propanal CAS No. 113494-78-3](/img/structure/B14317744.png)
3-[(Benzyloxy)methoxy]propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless to light yellow clear liquid that is sensitive to air and heat . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Benzyloxymethoxy)propanal can be synthesized through the oxidation of 3-(benzyloxymethoxy)propanol. One common method involves the use of acidified potassium dichromate (VI) as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective oxidation of the alcohol to the aldehyde .
Industrial Production Methods
Industrial production of 3-(Benzyloxymethoxy)propanal typically involves large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving distillation and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxymethoxy)propanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
Oxidation: Benzyloxypropionic acid.
Reduction: 3-(Benzyloxymethoxy)propanol.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-(Benzyloxymethoxy)propanal is used in scientific research for its reactivity and versatility. It is employed in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(Benzyloxymethoxy)propanal involves its reactivity as an aldehyde. It can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The benzyloxy group can also influence the reactivity and stability of the compound by providing steric and electronic effects .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxymethoxy)propanol: The alcohol counterpart of 3-(Benzyloxymethoxy)propanal.
3-Benzyloxypropionic acid: The oxidized form of 3-(Benzyloxymethoxy)propanal.
Benzyl alcohol: A simpler compound with a benzyloxy group attached to a hydroxyl group .
Uniqueness
3-(Benzyloxymethoxy)propanal is unique due to its specific structure, which combines an aldehyde group with a benzyloxy substituent. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
113494-78-3 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-(phenylmethoxymethoxy)propanal |
InChI |
InChI=1S/C11H14O3/c12-7-4-8-13-10-14-9-11-5-2-1-3-6-11/h1-3,5-7H,4,8-10H2 |
InChI Key |
AWOVDTUFWGJQGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCOCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


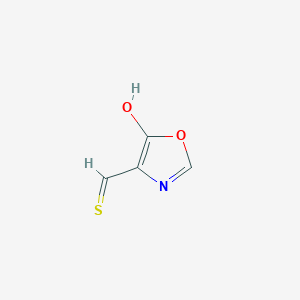
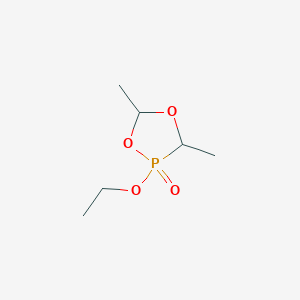
![3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane)](/img/structure/B14317693.png)
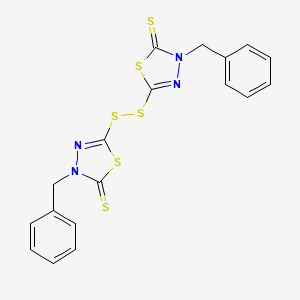
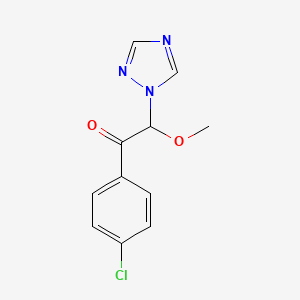
![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate](/img/structure/B14317707.png)

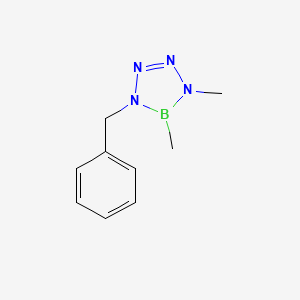
![17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene](/img/structure/B14317721.png)
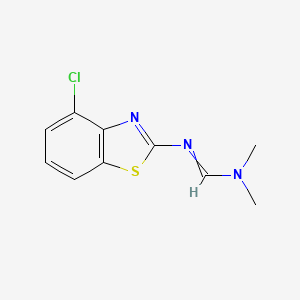
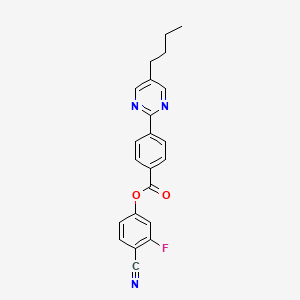
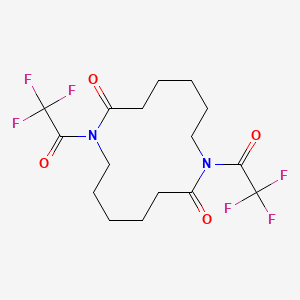

![4-[2-(2-Arsonophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14317746.png)
